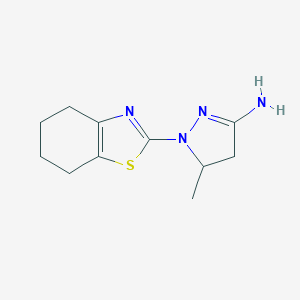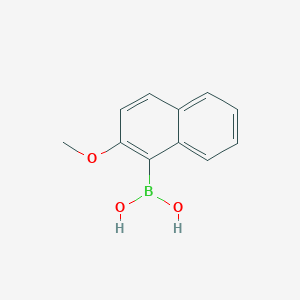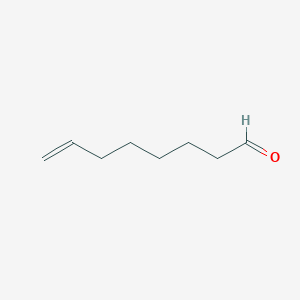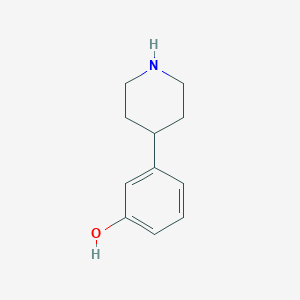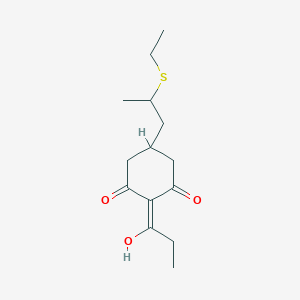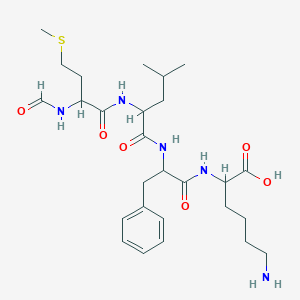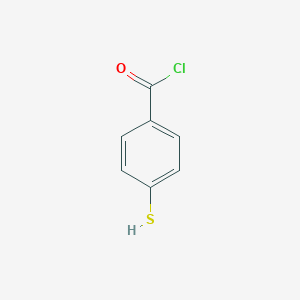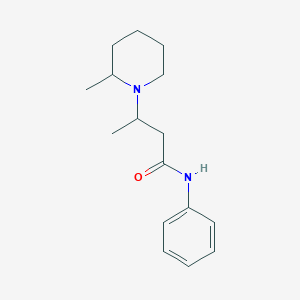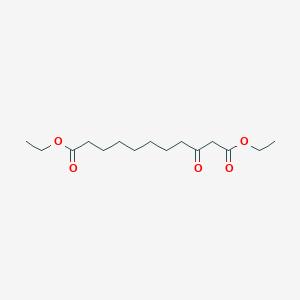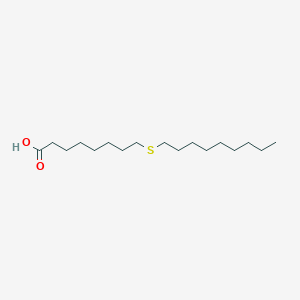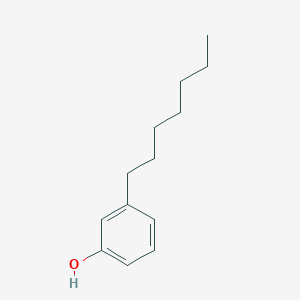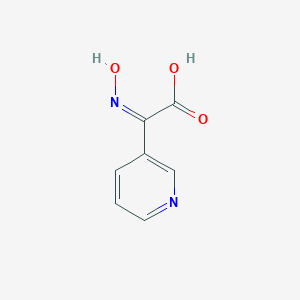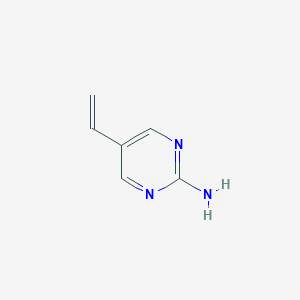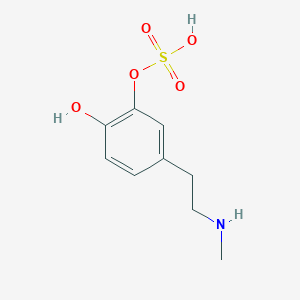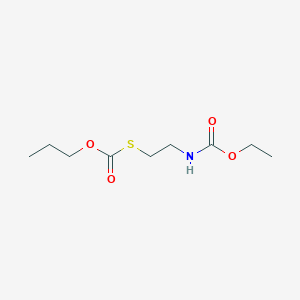
Propyl 2-(ethoxycarbonylamino)ethylsulfanylformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2-(ethoxycarbonylamino)ethylsulfanylformate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PECESF and is a derivative of formic acid. PECESF has shown promising results in scientific research, making it an important area of study.
Mécanisme D'action
The mechanism of action of PECESF is not yet fully understood. However, it is believed that PECESF acts as an electrophilic reagent and reacts with nucleophiles to form new compounds. This reaction is believed to be the basis for its effectiveness as a reagent in organic synthesis.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of PECESF. However, it has been found to be non-toxic and has no known harmful effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using PECESF in laboratory experiments include its ease of synthesis, effectiveness as a reagent, and non-toxic nature. However, the limitations of using PECESF include its limited solubility in water and its relatively high cost.
Orientations Futures
There are several future directions for research on PECESF. One area of research is its potential use as a reagent in the synthesis of new organic compounds. Another area of research is its potential use in the development of new drugs. Additionally, further research is needed to fully understand the mechanism of action of PECESF and its potential applications in various fields of scientific research.
Conclusion:
PECESF is a promising compound that has potential applications in various fields of scientific research. Its ease of synthesis, effectiveness as a reagent, and non-toxic nature make it an important area of study. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
PECESF can be synthesized through the reaction of propylamine, ethyl chloroformate, and thioformic acid. This reaction results in the formation of PECESF as a white crystalline solid. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
PECESF has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research has been its use as a reagent in organic synthesis. PECESF has been found to be an effective reagent in the synthesis of various organic compounds.
Propriétés
Numéro CAS |
101491-87-6 |
|---|---|
Nom du produit |
Propyl 2-(ethoxycarbonylamino)ethylsulfanylformate |
Formule moléculaire |
C9H19NO4S2 |
Poids moléculaire |
235.3 g/mol |
Nom IUPAC |
propyl 2-(ethoxycarbonylamino)ethylsulfanylformate |
InChI |
InChI=1S/C9H17NO4S/c1-3-6-14-9(12)15-7-5-10-8(11)13-4-2/h3-7H2,1-2H3,(H,10,11) |
Clé InChI |
PBXLDVLYQYKLAY-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)SCCNC(=O)OCC |
SMILES canonique |
CCCOC(=O)SCCNC(=O)OCC |
Synonymes |
CARBAMIC ACID, N-(2-MERCAPTOETHYL)-, ETHYL ESTER, PROPYLTHIOCARBONATE (ester) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



